
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-5-isopropyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endothelin Receptor Antagonists in Cerebral Vasospasm Prevention
Research has explored the application of endothelin receptor antagonists, including structurally related compounds, in preventing cerebral vasospasm post-subarachnoid hemorrhage (SAH). The study by Zuccarello et al. (1996) investigated the effectiveness of oral treatment with bosentan and PD155080, showing their potential in reducing the magnitude of basilar artery constriction, indicative of their role in treating vasospasm resulting from SAH in humans (Zuccarello et al., 1996).
5-HT6 Receptor Antagonists in Cognitive Enhancement
The compound SB-399885, structurally related to the molecule , has been investigated for its high affinity and selectivity towards the 5-HT6 receptor, displaying potential cognitive enhancing properties in animal models. This research suggests a role for similar compounds in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antiproliferative Activity in Cancer Research
Several novel derivatives of benzenesulfonamide have been synthesized and tested for antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. Compounds like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed significant antiproliferative activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Motavallizadeh et al., 2014).
Novel Anticonvulsants from Benzenesulfonamides
Research into benzenesulfonamide derivatives has also extended into the development of potential anticonvulsant medications. Mishra et al. (2017) reported on novel sulfonamide compounds that were effective in seizure protection in animal models, showing promise for future treatments of epilepsy and related conditions (Mishra et al., 2017).
Synthetic Applications and Medicinal Chemistry
The vast possibilities inherent in arylsulfonamides have been explored for synthetic applications and heterocyclic synthesis. Familoni's work highlights the potential of metalated sulfonamides in synthesizing a wide range of compounds with pharmaceutical relevance, demonstrating the versatility and utility of sulfonamide chemistry in drug development (Familoni, 2002).
Properties
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-30-21-12-10-19(17(2)3)16-22(21)31(28,29)24-14-15-26-23(27)13-11-20(25-26)18-8-6-5-7-9-18/h5-13,16-17,24H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTACZOADQUPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2550320.png)
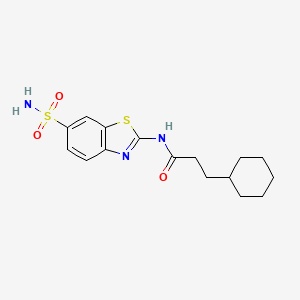
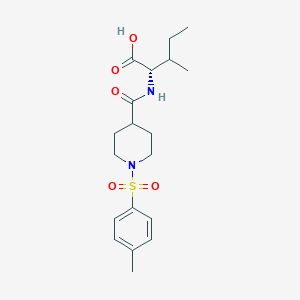
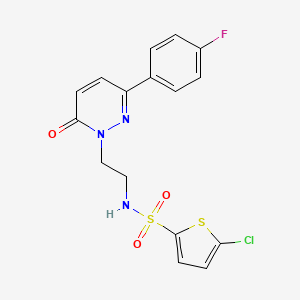
![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)


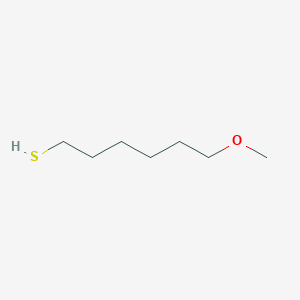
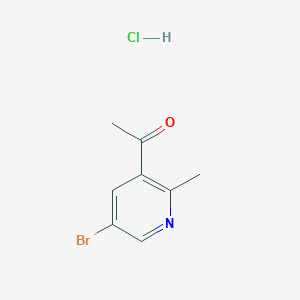

![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)
